molecular formula C17H14N2O3 B11249905 N-(4-cyanophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

N-(4-cyanophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No.: B11249905
M. Wt: 294.30 g/mol
InChI Key: NLCPSSQGLZYWQM-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a chemical compound that belongs to the class of benzodioxepines This compound is characterized by the presence of a cyanophenyl group and a carboxamide group attached to the benzodioxepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves the reaction of 4-cyanophenylamine with a suitable benzodioxepine precursor under controlled conditions. One common method involves the use of alkyl cyanoacetates in the presence of a base to form the cyanoacetamide intermediate, which is then cyclized to form the benzodioxepine ring . The reaction conditions often include the use of solvents such as dimethylformamide and catalysts like dicyclohexyl carbodiimide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and characterization using techniques like NMR and IR spectroscopy to confirm the structure and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

N-(4-cyanophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(4-cyanophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide include:

Uniqueness

What sets this compound apart from these similar compounds is its unique benzodioxepine ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific research applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

N-(4-cyanophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

InChI

InChI=1S/C17H14N2O3/c18-11-12-2-5-14(6-3-12)19-17(20)13-4-7-15-16(10-13)22-9-1-8-21-15/h2-7,10H,1,8-9H2,(H,19,20)

InChI Key

NLCPSSQGLZYWQM-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)C#N)OC1

Origin of Product

United States

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